N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It features a pyridazine ring substituted with an ethoxy group and a phenyl ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring substituted with a fluorine atom through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or pyridazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-3,4-difluorobenzamide: This compound has two fluorine atoms on the benzamide ring, which may alter its chemical properties and biological activity.
Sulfaethoxypyridazine: A sulfonamide derivative with a similar pyridazine ring structure, used as an antibacterial agent.
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its ethoxy group and fluorine substitution may enhance its stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-2-25-18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESSWPXLXDZOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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